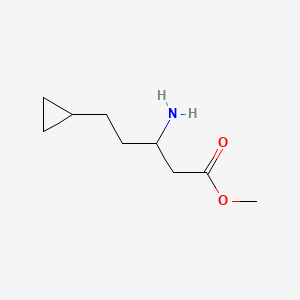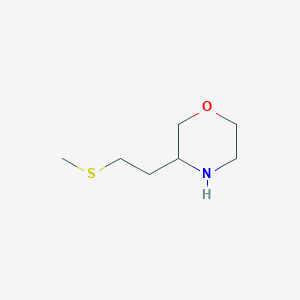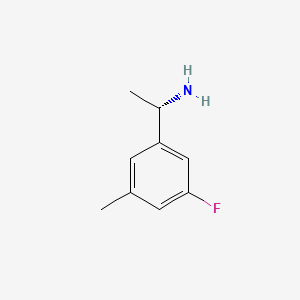![molecular formula C9H15BF3K B13537367 Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide is a chemical compound with the molecular formula C9H15BF3K. It is a potassium salt of a trifluoroborate ester, characterized by its unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide typically involves the reaction of 6,6-dimethylspiro[3.3]heptan-2-ylboronic acid with potassium bifluoride (KHF2) under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation methods .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various boronic acids, borates, and substituted trifluoroborates, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide has several scientific research applications:
Mécanisme D'action
The mechanism by which potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The spirocyclic structure provides steric hindrance, enhancing the selectivity and efficiency of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}difluoroboranuide: Similar in structure but with two fluorine atoms instead of three.
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}boranuide: Lacks the fluorine atoms, making it less reactive in certain conditions.
Uniqueness
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to its difluoro and non-fluorinated counterparts. This makes it particularly valuable in catalytic and synthetic applications .
Propriétés
Formule moléculaire |
C9H15BF3K |
|---|---|
Poids moléculaire |
230.12 g/mol |
Nom IUPAC |
potassium;(2,2-dimethylspiro[3.3]heptan-6-yl)-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3.K/c1-8(2)5-9(6-8)3-7(4-9)10(11,12)13;/h7H,3-6H2,1-2H3;/q-1;+1 |
Clé InChI |
NSCOOCZQOBVJCX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC2(C1)CC(C2)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3S)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13537289.png)


![[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate](/img/structure/B13537308.png)
![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)




![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)


